TAK-828F: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
TAK-828F: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-828F is a potent, selective, and orally available small molecule that functions as an inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor transcription factor that serves as a master regulator for the differentiation and function of T helper 17 (Th17) cells, key drivers of various autoimmune and inflammatory diseases.[3][4] By binding to RORγt, TAK-828F inhibits its transcriptional activity, leading to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][4] This whitepaper provides a comprehensive overview of the mechanism of action of TAK-828F, detailing its biochemical properties, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: RORγt Inverse Agonism
TAK-828F exerts its therapeutic effects by directly targeting RORγt. Unlike a neutral antagonist that would simply block the binding of an agonist, TAK-828F acts as an inverse agonist. This means it binds to the constitutively active RORγt and reduces its basal level of transcriptional activity.[1] The primary mechanism involves inhibiting the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), which are essential for RORγt-mediated gene transcription.[1][3]
The key molecular and cellular consequences of TAK-828F's interaction with RORγt include:
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Direct and Reversible Binding: TAK-828F binds to human RORγt with high affinity in a rapid and reversible manner.[1]
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Inhibition of Transcriptional Activity: It potently suppresses the transcriptional activity of both human and mouse RORγt.[1]
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Suppression of Pro-inflammatory Cytokines: A primary downstream effect is the robust inhibition of IL-17A, IL-17F, and IL-22 production.[3][4]
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Inhibition of Th17 and Th1/17 Cell Differentiation: TAK-828F effectively inhibits the differentiation of pathogenic Th17 and Th1/17 cells.[4][5]
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Modulation of Immune Cell Balance: It has been shown to improve the Th17/Treg cell population ratio by inhibiting Th17 differentiation and up-regulating regulatory T cells (Tregs).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of TAK-828F from various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Species |
| Binding Affinity (IC₅₀) | 1.9 nM[2] | TR-FRET Binding Assay | Human |
| Reporter Gene Inhibition (IC₅₀) | 6.1 nM[2][3] | Reporter Gene Assay | Human |
| Reporter Gene Inhibition (IC₅₀) | 9.5 nmol/L[1] | Reporter Gene Assay | Mouse |
| Cofactor Recruitment Inhibition (IC₅₀) | 59 nmol/L[1] | Cofactor Recruitment Assay (SRC-1) | Human |
| IL-17 Gene Expression Inhibition (IC₅₀) | 21.4 to 34.4 nmol/L[3] | IL-17 Expression Assay (PBMCs) | Human |
| Selectivity Profile | Result | Assay Type |
| RORα and RORβ | >5000-fold selectivity over human RORα and RORβ[2] | Reporter Gene Assay |
| Other Nuclear Receptors | No significant activity against a panel of 19 other nuclear receptors at concentrations up to 10 μmol/L.[3] | Reporter Gene Assays |
| IFN-γ Production | Does not affect IFN-γ production.[4] | Cytokine Production Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by TAK-828F and a typical experimental workflow used to characterize its activity.
Caption: TAK-828F binds to RORγt, inhibiting SRC-1 recruitment and subsequent IL-17 gene transcription.
Caption: Workflow for characterizing TAK-828F from in vitro biochemical assays to in vivo efficacy models.
Detailed Experimental Protocols
While full, detailed protocols are proprietary to the conducting researchers, the methodologies for the key experiments cited can be summarized as follows:
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:
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Objective: To determine the binding affinity of TAK-828F to RORγt.
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Methodology: This assay measures the proximity of two fluorophores. Recombinant human RORγt is typically labeled with a donor fluorophore (e.g., terbium cryptate), and a ligand tracer is labeled with an acceptor fluorophore (e.g., d2). When the tracer binds to RORγt, FRET occurs. TAK-828F is added in increasing concentrations to compete with the tracer for binding to RORγt. The displacement of the tracer results in a decrease in the FRET signal, which is used to calculate the IC₅₀ value.[1][3]
2. Surface Plasmon Resonance (SPR) Biosensor Assay:
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Objective: To analyze the binding kinetics (association and dissociation rates) and reversibility of TAK-828F binding to RORγt.
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Methodology: Recombinant RORγt is immobilized on a sensor chip. A solution containing TAK-828F is then flowed over the chip surface. The binding of TAK-828F to the immobilized RORγt causes a change in the refractive index at the surface, which is detected in real-time. By analyzing the association and dissociation phases of the sensorgram, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined. A rapid dissociation rate indicates reversible binding.[1][3]
3. Cofactor Recruitment Assay:
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Objective: To determine if TAK-828F functions as an inverse agonist by inhibiting the interaction between RORγt and a coactivator peptide.
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Methodology: This assay, often performed in a TR-FRET format, measures the interaction between RORγt and a peptide fragment of a coactivator, such as SRC-1. RORγt is typically tagged with one FRET partner and the SRC-1 peptide with the other. In the absence of an inverse agonist, the constitutively active RORγt binds to the SRC-1 peptide, generating a FRET signal. The addition of TAK-828F disrupts this interaction, leading to a concentration-dependent decrease in the FRET signal, from which an IC₅₀ value is calculated.[1][3]
4. RORγt Reporter Gene Assay:
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Objective: To quantify the inhibitory effect of TAK-828F on the transcriptional activity of RORγt in a cellular context.
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Methodology: A host cell line (e.g., Jurkat cells) is transiently transfected with two plasmids: one expressing the RORγt protein and another containing a reporter gene (e.g., luciferase) under the control of a ROR response element (RORE). The transfected cells are then incubated with varying concentrations of TAK-828F. The inverse agonist activity of TAK-828F reduces the RORγt-mediated transcription of the luciferase gene. The luciferase activity is measured using a luminometer, and the concentration-dependent inhibition is used to determine the IC₅₀ value.[1]
5. IL-17 Expression Assay:
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Objective: To measure the effect of TAK-828F on the production of the key downstream cytokine, IL-17.
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Methodology: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, are cultured under conditions that promote Th17 differentiation and IL-17 production.[4] For example, Jurkat cells can be transiently transfected with a human RORγt expression vector and then stimulated.[1] The cells are treated with various concentrations of TAK-828F. After an incubation period, the concentration of IL-17 in the cell culture supernatant is measured, typically by an enzyme-linked immunosorbent assay (ELISA).
6. In Vivo Efficacy Models:
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Objective: To evaluate the therapeutic potential of TAK-828F in animal models of autoimmune diseases.
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Methodology:
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Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for multiple sclerosis. TAK-828F is administered orally, and its effect on disease severity, immune cell infiltration into the central nervous system (CNS), and Th17/Th1/17 cell populations in lymph nodes is assessed.[5][6]
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Naive T-cell Transfer Colitis: A mouse model for inflammatory bowel disease (IBD). TAK-828F is administered orally, and its impact on colitis progression, colonic inflammation, and the balance of Th17 and Treg cells in mesenteric lymph nodes is evaluated.[3][4]
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Conclusion
TAK-828F is a highly potent and selective RORγt inverse agonist that effectively suppresses the Th17 pathway. Its mechanism of action is well-characterized, involving direct, reversible binding to RORγt, inhibition of coactivator recruitment, and subsequent down-regulation of pro-inflammatory cytokine production, particularly IL-17. The comprehensive in vitro, ex vivo, and in vivo data demonstrate its potential as a therapeutic agent for the treatment of a range of autoimmune and inflammatory disorders. The favorable biochemical properties and demonstrated efficacy in preclinical models provide a strong rationale for its clinical development.[1][3]
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of TAK-828F, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
